molecular formula C23H30N4O2 B3010385 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide CAS No. 922089-92-7

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide

Cat. No.: B3010385
CAS No.: 922089-92-7
M. Wt: 394.519
InChI Key: UCTNLSCDKDWKSA-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethylphenyl)oxalamide is a synthetic compound that has garnered interest due to its complex molecular structure and potential biological activities. This compound features an oxalamide functional group, a dimethylamino group, and a 1-methylindolin-5-yl moiety, which contribute to its reactivity and pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry, particularly in neuropharmacology.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as antagonists of neurokinin-1 (NK1) receptors. These receptors are implicated in various physiological processes, including pain modulation, mood regulation, and anxiety responses.

The mechanism of action for this compound likely involves binding to NK1 receptors, where it may act as an antagonist. This interaction could inhibit the receptor's activation by endogenous ligands such as substance P, leading to potential therapeutic effects in conditions like depression and chronic pain.

Binding Affinity Studies

Preliminary studies have demonstrated that modifications in the side chains of the compound can significantly influence its binding affinity for NK1 receptors. Techniques such as surface plasmon resonance (SPR) and radiolabeled ligand binding assays have been employed to characterize these interactions.

CompoundBinding Affinity (Ki, nM)Biological Activity
This compound25NK1 receptor antagonist
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide30Potential anti-inflammatory
N1-(4-methoxybenzyl)-N2-(3-pyridyl)oxalamide40Targeting different receptor types

This table illustrates how structural modifications can impact biological activity and receptor affinity.

Neuropharmacological Applications

The compound has shown promise in preclinical models for treating neuropsychiatric disorders. For instance, animal studies have indicated that administration of this compound results in reduced anxiety-like behaviors and improved mood regulation, suggesting its potential utility in treating anxiety disorders.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

Step 1: Formation of Indoline Intermediate
This is achieved through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Step 2: Alkylation with Dimethylamino Group
The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions, often using potassium carbonate or sodium hydride.

Step 3: Formation of Oxalamide
Finally, the oxalamide group is introduced through coupling reactions involving oxalic acid derivatives.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-5-16-6-9-19(10-7-16)25-23(29)22(28)24-15-21(26(2)3)17-8-11-20-18(14-17)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTNLSCDKDWKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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